molecular formula C24H24FN5O3 B2615037 1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide CAS No. 1396634-77-7

1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide

Cat. No. B2615037
CAS RN: 1396634-77-7
M. Wt: 449.486
InChI Key: PYVUJCDKONLVFV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Prediction

Research on polycyclic systems containing 1,2,4-oxadiazole rings, such as the synthesis of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves one-pot condensation methods. These novel bicyclic systems have their structures confirmed through various spectroscopic methods and their biological activities predicted, highlighting the exploration of novel compounds for potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).

Discovery of Selective Kinase Inhibitors

The discovery and development of selective and orally efficacious inhibitors of kinase superfamily, like Met kinase, involve the synthesis of substituted carboxamides. These compounds, characterized by their potent and selective inhibitory activity, demonstrate the critical role of chemical synthesis in drug development and the importance of structural modifications for achieving selectivity and solubility (Schroeder et al., 2009).

Anticancer Agent Design

Design and synthesis of compounds for potential anticancer applications involve evaluating their cytotoxicity and inhibitory activity against specific targets like topoisomerase IIα. Such research includes molecular docking studies to understand the binding modes and interactions of synthesized compounds with biological targets, providing insights into the design of more effective anticancer agents (Alam et al., 2016).

Sensor Development and Molecular Docking

The synthesis and characterization of compounds for applications like fluorescence sensors or non-linear optical (NLO) properties involve complex synthetic routes and computational studies. Research in this area contributes to the development of new materials and tools for various scientific and technological applications (Jayarajan et al., 2019).

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c25-18-6-8-19(9-7-18)30-15-17(13-20(30)31)22(32)28-24(10-2-1-3-11-24)23-27-21(29-33-23)16-5-4-12-26-14-16/h4-9,12,14,17H,1-3,10-11,13,15H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUJCDKONLVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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